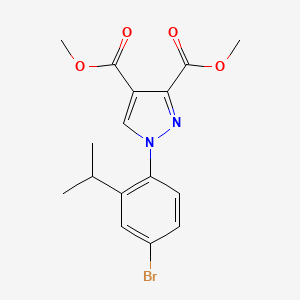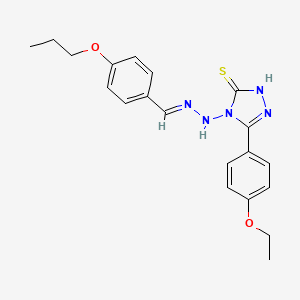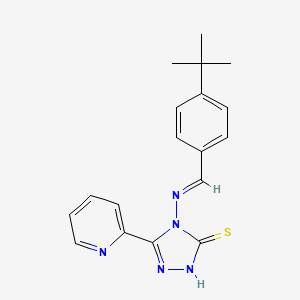
Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, an isopropyl group, and two ester groups attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The ester groups can be introduced by reacting the pyrazole derivative with dimethyl carbonate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Hydrolysis Products: Corresponding carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
Wirkmechanismus
The mechanism of action of Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the ester groups.
1-(4-Bromo-2-isopropylphenyl)-1H-pyrazole-3-carboxylate: Contains only one ester group.
1-(4-Bromo-2-isopropylphenyl)-1H-pyrazole-4-carboxylate: Contains only one ester group at a different position.
Uniqueness
Dimethyl 1-(4-bromo-2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of two ester groups, which can influence its reactivity, solubility, and potential biological activity. This makes it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
618442-05-0 |
|---|---|
Molekularformel |
C16H17BrN2O4 |
Molekulargewicht |
381.22 g/mol |
IUPAC-Name |
dimethyl 1-(4-bromo-2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17BrN2O4/c1-9(2)11-7-10(17)5-6-13(11)19-8-12(15(20)22-3)14(18-19)16(21)23-4/h5-9H,1-4H3 |
InChI-Schlüssel |
VTVDBCZQCCRLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)Br)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025889.png)
![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)


![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)
![3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12025926.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12025937.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025943.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12025952.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12025963.png)
![(5Z)-3-[(2-chlorophenyl)methyl]-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12025964.png)

